molecular formula C12H11N3O2 B1518563 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1155462-84-2

5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1518563
M. Wt: 229.23 g/mol
InChI Key: OKHTXDLPXCPMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CPT) is an organic compound with a variety of uses in the scientific and medical fields. CPT is a derivative of triazole, a heterocyclic aromatic compound, and is composed of five-membered rings of nitrogen, carbon, and oxygen atoms. CPT has a number of properties that make it a valuable compound for research, including its high solubility in organic solvents, its low toxicity, and its low reactivity. CPT is used in a variety of scientific applications, including synthesis, drug development, and biochemical research.

Scientific Research Applications

Antiviral Research

The triazole ring, a core component of this compound, is known for its presence in antiviral medications like Ribavirin . This suggests that derivatives of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid could be explored for their potential antiviral properties, especially against respiratory viruses and possibly novel viruses.

Antifungal Applications

Compounds containing the 1,2,4-triazole moiety, such as Voriconazole, are used to treat serious fungal infections . The phenyl and cyclopropyl groups attached to the triazole ring in this compound may offer unique binding affinities, making it a candidate for developing new antifungal agents.

Corrosion Inhibition

Triazole derivatives are known to act as corrosion inhibitors due to their ability to form complexes with metal ions . The specific structure of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid could be researched for its efficacy in protecting metal surfaces in industrial settings.

properties

IUPAC Name

5-cyclopropyl-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-13-11(8-6-7-8)15(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHTXDLPXCPMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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